Teriflunomide

DHODH Inhibition Potency Immunology

Choose Teriflunomide for your research to leverage its superior, 100-fold greater DHODH inhibition potency versus the prodrug leflunomide. This translates directly to lower effective doses and a wider therapeutic window, backed by its 150% higher relative bioavailability from the sodium salt. Ideal for definitive PK/PD modeling and as a gold-standard benchmark in relapsing MS assays. Ensure batch-to-batch consistency with our high-purity analytical specifications.

Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
CAS No. 163451-81-8
Cat. No. B560168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeriflunomide
CAS163451-81-8
Synonyms2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2Z-butenamide
Molecular FormulaC12H9F3N2O2
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESCC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-
InChIKeyUTNUDOFZCWSZMS-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilitySoluble in DMSO (practically insoluble in water).

Teriflunomide (CAS 163451-81-8): Active DHODH Inhibitor Metabolite for Multiple Sclerosis Research and Procurement


Teriflunomide is the primary active metabolite of the prodrug leflunomide , functioning as a selective, reversible, and non-competitive inhibitor of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for the de novo synthesis of pyrimidines [1]. By inhibiting DHODH, teriflunomide reduces the proliferation of activated T and B lymphocytes, which are critical to the pathophysiology of autoimmune diseases like multiple sclerosis (MS) and rheumatoid arthritis . This mechanism underlies its use as an immunomodulatory agent, and it is an FDA- and EMA-approved oral therapy for relapsing forms of MS [2].

Why Teriflunomide Is Not a Direct Substitute for Leflunomide or Other DHODH Inhibitors in Research


Teriflunomide cannot be considered a simple, interchangeable alternative to its prodrug, leflunomide, or other DHODH inhibitors in a research or clinical setting. Key pharmacological and toxicological parameters differ significantly. Notably, teriflunomide exhibits a 100-fold greater potency in inhibiting DHODH compared to leflunomide [1]. Conversely, in vitro models show leflunomide is a more potent disruptor of mitochondrial function, being a 10-fold stronger inhibitor of mitochondrial respiration, a 2-5-fold stronger uncoupler, and a greater inducer of cellular oxidative stress [2]. Furthermore, the relative bioavailability of teriflunomide from an equivalent dose of its sodium salt is approximately 150% higher than from leflunomide, indicating that equivalent doses do not yield equivalent systemic exposure [3]. These quantifiable differences in potency, off-target mitochondrial effects, and pharmacokinetics make direct substitution without specific experimental justification scientifically unsound. The following quantitative evidence guide details these and other critical differentiators.

Teriflunomide Procurement Guide: Quantified Differentiation from Key Comparators


Teriflunomide vs. Leflunomide: A 100-Fold Increase in DHODH Inhibitory Potency

Teriflunomide is a 100 times more potent inhibitor of the target enzyme dihydroorotate dehydrogenase (DHODH) than its parent prodrug, leflunomide [1].

DHODH Inhibition Potency Immunology

Teriflunomide vs. Leflunomide: A 10-Fold Reduction in Mitochondrial Respiratory Inhibition

In isolated rat liver mitochondria, leflunomide was a 10-fold more potent inhibitor of State 3 mitochondrial respiration than teriflunomide [1]. Leflunomide was also a 2- to 5-fold more potent uncoupler (State 2 respiration) and induced greater superoxide anion generation, a marker of oxidative stress [2].

Mitochondrial Toxicity Hepatotoxicity Drug Safety

Teriflunomide vs. Leflunomide: 150% Higher Bioavailability from Teriflunomide Sodium

A single-dose study in healthy subjects found that the relative bioavailability of teriflunomide after administration of teriflunomide sodium was approximately 150% when compared to an equivalent dose of leflunomide [1]. This is reflected in higher maximal concentration (Cmax) and area under the curve (AUC) values for teriflunomide sodium.

Pharmacokinetics Bioavailability Drug Development

Teriflunomide's In Vivo Efficacy in MS: Benchmarked Annualized Relapse Rate Reduction

In the pivotal TEMSO phase 3 trial, teriflunomide 14 mg once daily reduced the annualized relapse rate (ARR) by 31% compared to placebo [1]. More recently, in the large, phase 3 GEMINI 1 and 2 trials, the ARR for teriflunomide was 0.12 and 0.11, respectively, which was statistically non-inferior to the investigational agent tolebrutinib [2].

Multiple Sclerosis Clinical Efficacy Annualized Relapse Rate

Teriflunomide's Unique Long Half-Life: Implications for Washout and Experimental Design

Teriflunomide possesses a median elimination half-life of 18-19 days in healthy volunteers [1]. This is significantly longer than many other oral disease-modifying therapies for MS, such as fingolimod, which requires approximately 45 days for washout [2]. However, teriflunomide's elimination can be accelerated to days using an activated charcoal or cholestyramine washout protocol [1].

Pharmacokinetics Half-life Elimination

Formulation and Stability: pH Control as a Key Differentiator in Solid Oral Dosage Forms

Patents for teriflunomide formulations highlight specific stability challenges. For instance, U.S. Patent No. 8,802,735 describes a solid composition without colloidal silicon dioxide, requiring a pH of not more than 2.2 for stability [1]. Later patent applications, such as US20180147148, aim to provide a stable oral dosage form with a pH of more than 3.5 without the use of basic substances [2], demonstrating that even small pH adjustments and excipient choices are critical for ensuring the long-term stability of the final drug product.

Formulation Stability Generic Development

Recommended Research and Industrial Applications for Teriflunomide Based on Quantified Differentiation


Preclinical Studies Requiring a Potent, Well-Characterized DHODH Inhibitor with a Defined Safety Margin

Teriflunomide is the ideal choice for in vivo or ex vivo models of autoimmune disease (e.g., experimental autoimmune encephalomyelitis or collagen-induced arthritis) where a potent, orally bioavailable DHODH inhibitor is needed. Its 100-fold greater potency over leflunomide [10] allows for lower effective doses, while its reduced mitochondrial toxicity in vitro suggests a potentially wider therapeutic window compared to its prodrug [8]. The well-documented long half-life and the availability of a rapid washout procedure [9] also make it a practical tool for managing exposure and reversing effects in long-term experiments.

Bioavailability and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies

Teriflunomide is an excellent model compound for PK/PD studies due to its long, linear pharmacokinetics and known elimination pathway. Its 150% higher relative bioavailability compared to leflunomide when administered as a sodium salt [10] highlights the importance of precise salt and formulation selection in achieving targeted exposures. Researchers can leverage the ability to measure plasma concentrations and the known relationship between exposure and effect (e.g., ARR reduction in MS) [8] to develop and validate advanced PK/PD models. The existence of an accelerated elimination protocol [9] also provides a unique tool for studying the kinetics of effect reversibility.

Comparator Arm in Clinical or Preclinical Trials for Novel Immunomodulatory Agents

Given its status as an FDA- and EMA-approved, oral standard-of-care therapy [10], teriflunomide serves as an essential benchmark comparator for new chemical entities being developed for relapsing MS or other autoimmune conditions. Its efficacy (e.g., 31% ARR reduction vs. placebo) [8] and safety profile are thoroughly characterized in large, long-term phase 3 trials [9], providing a robust, quantifiable baseline. This makes it an invaluable reference point for demonstrating the added value or non-inferiority of a novel therapeutic candidate.

Formulation Development and Generic Drug Equivalence Studies

Teriflunomide's specific stability challenges, particularly its pH sensitivity as documented in formulation patents [10], make it a compelling case study for pharmaceutical development. Research into novel, stable oral or topical formulations requires a deep understanding of these constraints. Furthermore, the commercial availability of multiple generic teriflunomide tablets provides a real-world system for studying pharmaceutical equivalence, bioequivalence, and the impact of subtle formulation changes (e.g., excipients, pH) on product performance and stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teriflunomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.